molecular formula C7H5BF4O2 B1332972 2-Fluoro-5-(trifluoromethyl)phenylboronic acid CAS No. 352535-96-7

2-Fluoro-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B1332972
CAS No.: 352535-96-7
M. Wt: 207.92 g/mol
InChI Key: KUHVVLFCTMTYGR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that boronic acids are often used in the synthesis of various bioactive compounds, suggesting a broad range of potential targets .

Mode of Action

2-Fluoro-5-(trifluoromethyl)phenylboronic acid is a reactant used for functionalization via lithiation and reaction with electrophiles . It’s also used in selective rhodium-catalyzed conjugate addition reactions . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing their biological activity.

Biochemical Pathways

It’s known that boronic acids can participate in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis, suggesting that this compound could potentially influence a variety of biochemical pathways.

Result of Action

It’s known to be used in the preparation of inhibitors of kinesin spindle protein (ksp) for potential use as antitumor agents , suggesting that it may have significant effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the inhibition of serine proteases and other enzymes that have active site serine residues. Additionally, this compound can act as a ligand for various metal catalysts, enhancing their reactivity and selectivity in biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in cell proliferation, apoptosis, and differentiation. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with the active site serine residues of enzymes, leading to enzyme inhibition. This interaction is reversible, allowing for fine-tuned regulation of enzyme activity. Additionally, this compound can act as a competitive inhibitor for substrates that bind to the same active site. It also influences gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound can undergo hydrolysis, leading to the formation of boronic acid and other degradation products. These degradation products can have different biochemical properties and may affect cellular processes differently. In in vitro and in vivo studies, the long-term exposure to this compound has been shown to result in sustained inhibition of enzyme activity and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can selectively inhibit specific enzymes and modulate cellular processes without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. It can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biochemical properties. These metabolic pathways can influence the overall efficacy and safety of this compound in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it can be transported into cells via membrane transporters and distributed to various organelles, where it exerts its biochemical effects. The distribution pattern can influence the overall efficacy and toxicity of this compound .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Alternatively, it can accumulate in the cytoplasm, where it inhibits enzymes and affects cellular metabolism. The subcellular localization can significantly impact the biochemical properties and overall efficacy of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-5-(trifluoromethyl)phenylboronic acid can be synthesized through several methods. One common approach involves the lithiation of 2-fluoro-5-(trifluoromethyl)benzene followed by reaction with a boron source such as trimethyl borate or boron tribromide . The reaction typically occurs under inert atmosphere conditions, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale lithiation reactions followed by boronation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

    Palladium Catalyst: Palladium acetate or palladium chloride

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Typically between 50-100°C

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Fluoro-4-(trifluoromethyl)phenylboronic acid

Uniqueness

2-Fluoro-5-(trifluoromethyl)phenylboronic acid is unique due to the presence of both fluorine and trifluoromethyl groups on the phenyl ring. These electron-withdrawing groups enhance the reactivity of the boronic acid in cross-coupling reactions, making it a valuable reagent for synthesizing highly functionalized biaryl compounds .

Properties

IUPAC Name

[2-fluoro-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O2/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHVVLFCTMTYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376881
Record name 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352535-96-7
Record name 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352535-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(trifluoromethyl)benzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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